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Compound of Interest

Compound Name: Posh-IN-2

Cat. No.: B15606130 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Posh-IN-2 (also known as Mitochondrial Division Inhibitor or MIDI), a

novel inhibitor of Dynamin-related protein 1 (DRP1), with other alternatives. The information is

supported by available experimental data to offer a clear perspective on its mechanism and

utility in studying mitochondrial dynamics.

Posh-IN-2, commercially available and identified in research literature as MIDI, has emerged

as a potent and specific tool for investigating the role of mitochondrial fission in various cellular

processes and disease models. Mitochondrial fission is a critical process mediated by the

GTPase DRP1, and its dysregulation has been implicated in neurodegenerative diseases,

cardiovascular conditions, and cancer.

Mechanism of Action
Posh-IN-2 is a covalent inhibitor of DRP1.[1] It specifically targets the cysteine 367 residue

(C367) of DRP1, forming a covalent bond that blocks the protein's function.[1] This mechanism

prevents the recruitment of DRP1 from the cytoplasm to the mitochondrial outer membrane, a

crucial step for the initiation of mitochondrial fission.[1] By inhibiting DRP1, Posh-IN-2
effectively blocks mitochondrial fragmentation and promotes a more fused or elongated

mitochondrial network.[1]
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The most widely studied DRP1 inhibitor is Mdivi-1. However, its specificity has been a subject

of debate, with several studies reporting off-target effects, including inhibition of mitochondrial

complex I.[2] This lack of specificity can complicate the interpretation of experimental results.

Other experimental inhibitors include the peptide inhibitor P110, which disrupts the interaction

between DRP1 and its receptor Fis1.

The table below summarizes the key characteristics of Posh-IN-2 in comparison to other DRP1

inhibitors.

Feature Posh-IN-2 (MIDI) Mdivi-1
P110 (Peptide
Inhibitor)

Target DRP1
DRP1 (with potential

off-targets)
DRP1-Fis1 interaction

Mechanism of Action
Covalent modification

of DRP1 at C367

Allosteric inhibition

(mechanism not fully

elucidated)

Competitive inhibition

of protein-protein

interaction

Reported Specificity High

Moderate (reports of

off-target effects on

Complex I)

High for the DRP1-

Fis1 interaction

Mode of Inhibition Irreversible (covalent) Reversible Reversible

Cell Permeability Yes Yes

Requires cell-

penetrating peptide

modification (e.g.,

TAT-P110)

Experimental Data Summary
The initial characterization of Posh-IN-2 (MIDI) demonstrated its potent effect on mitochondrial

morphology. In cellular assays, treatment with MIDI effectively blocked mitochondrial

fragmentation induced by various stressors.[1]
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Cell Line Treatment Observation Reference

HeLa

CCCP (induces

mitochondrial

fragmentation)

MIDI treatment

prevented CCCP-

induced mitochondrial

fragmentation.

[1]

MEFs

OPA1 mutant

(impaired

mitochondrial fusion)

MIDI treatment

restored elongated

mitochondrial

morphology.

[1]

As a relatively new compound, independent reproducibility studies specifically validating the

initial findings on Posh-IN-2 are not yet widely available in the published literature. However, its

use as a tool in studies investigating mitochondrial biology would provide indirect validation of

its efficacy.

Experimental Protocols
Below are summarized methodologies for key experiments involving Posh-IN-2 (MIDI), based

on the foundational research.[1]

Cell Culture and Treatment:

Cells (e.g., HeLa, MEFs) are cultured under standard conditions.

To induce mitochondrial fragmentation, cells are treated with an uncoupling agent like CCCP

(carbonyl cyanide m-chlorophenyl hydrazone) at a concentration of 10 µM for 2-4 hours.

Posh-IN-2 (MIDI) is dissolved in DMSO to prepare a stock solution. Cells are pre-treated

with MIDI at a working concentration (e.g., 5-10 µM) for 1-2 hours before the addition of the

fragmentation-inducing agent.

Mitochondrial Morphology Analysis:

Mitochondria are visualized by transfecting cells with a mitochondrial-targeted fluorescent

protein (e.g., mito-DsRed) or by staining with a mitochondrial-specific dye (e.g., MitoTracker

Red CMXRos).
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Live-cell imaging or immunofluorescence on fixed cells is performed using a confocal

microscope.

The morphology of mitochondria is categorized as fragmented, intermediate, or

tubular/elongated. The percentage of cells in each category is quantified.

DRP1 Recruitment Assay:

Cells are co-transfected with plasmids expressing fluorescently tagged DRP1 (e.g., EGFP-

DRP1) and a mitochondrial marker.

Following treatment with a fragmentation stimulus in the presence or absence of Posh-IN-2,

the localization of EGFP-DRP1 is observed.

The recruitment of DRP1 to the mitochondria is quantified by measuring the fluorescence

intensity of EGFP-DRP1 colocalizing with the mitochondrial marker.

Visualizing the Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams were generated using the

DOT language.
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Signaling Pathway of Mitochondrial Fission
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Caption: Signaling pathway of DRP1-mediated mitochondrial fission.
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Mechanism of Action of Posh-IN-2 (MIDI)
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Experimental Workflow for Posh-IN-2 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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